Metoprolol fumarate

概要

説明

Metoprolol is a selective beta-1 blocker commonly employed as the succinate and tartrate derivatives . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Metoprolol is also used to treat angina (chest pain) and hypertension (high blood pressure) .

Synthesis Analysis

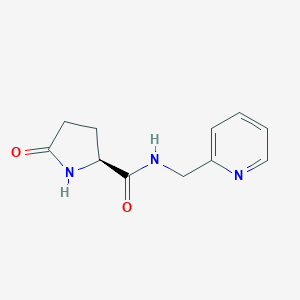

The synthesis of metoprolol involves the reaction of racemic 2-[4-(2’-methoxyethyl)-phenoxymethyl]-oxirane (4) with ®- or (S)-2-amino-1-butanol .Molecular Structure Analysis

The solid-state structure of metoprolol has been characterized by X-ray diffraction (both single-crystal and variable-temperature powder diffraction) and differential scanning calorimetry . The crystal packing of metoprolol is dominated by an O—H⋯N/N⋯H—O pair of hydrogen bonds .Chemical Reactions Analysis

Metoprolol’s pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) have been studied . One study has reported a drug–food interaction for metoprolol but no significant changes were seen in the Cmax and AUC .Physical And Chemical Properties Analysis

Metoprolol Fumarate has a molecular weight of 650.8 g/mol . Its melting range is between 145 and 148 .科学的研究の応用

Pharmacokinetic Modeling

Metoprolol fumarate has been used in physiologically based pharmacokinetic (PBPK) modeling to describe drug-gene interactions . The beta-blocker metoprolol is subject to considerable drug–gene interaction (DGI) effects caused by genetic variations of the CYP2D6 gene . This study aimed to develop a whole-body PBPK model to predict CYP2D6 DGIs with metoprolol . Future possible applications of the newly developed PBPK model include the prediction of CYP2D6 DDI effects on metoprolol pharmacokinetics or scaling of the metoprolol model to special populations such as pediatric patients, geriatric patients, or patients with renal or hepatic impairment .

Chronic Heart Failure Treatment

Metoprolol fumarate is effective in improving cardiac and motor functions in patients with chronic heart failure (CHF) . It reduces the mortality rate and enhances the quality-of-life (QoL) of patients with CHF . However, it is reported to have central nervous system (CNS) side-effects including depression and anxiety .

Pharmacokinetics in Different Disease Populations

Metoprolol is widely used in the treatment of various diseases and significant changes in the pharmacokinetic parameters of metoprolol are seen in different disease populations .

Age-Related Influence

Metoprolol’s influence on cardiac function, motor function, QoL, and mental status in Chinese CHF patients has been assessed according to age . Improvement in cardiac function, motor function, and QoL was observed in both age groups (<60 and ≥60 years), however, there was a difference in mental status .

Gender-Related Influence

The psychological responses to metoprolol treatment differ with gender . A slight decrease in systolic blood pressure (SBP) in women compared with men was observed .

Dose-Related Influence

The dose effect of metoprolol on cardiac function, motor function, QoL, and mental status showed a gradual decrease in EF with dose increments, with no change in CI . Motor function, QoL, and mental status did not show much difference with uptitration of metoprolol dose .

作用機序

Target of Action

Metoprolol fumarate primarily targets the beta-1-adrenergic receptors located in the heart . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.

Mode of Action

Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It works by inhibiting the action of certain neurotransmitters, specifically adrenaline and noradrenaline, on these receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effects .

Biochemical Pathways

The primary biochemical pathway affected by metoprolol is the adrenergic signaling pathway . By blocking beta-1-adrenergic receptors, metoprolol inhibits the effects of catecholamines (adrenaline and noradrenaline). This leads to a decrease in heart rate, myocardial contractility, and myocardial oxygen demand .

Pharmacokinetics

Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The oral studies depict a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .

Result of Action

The molecular and cellular effects of metoprolol’s action result in a reduction of heart rate and contractility, leading to decreased blood pressure and reduced strain on the heart . This makes metoprolol effective in the treatment of conditions such as hypertension, angina, myocardial infarction, and other cardiovascular diseases .

Action Environment

The action of metoprolol can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Additionally, one study has reported a drug–food interaction for metoprolol but no significant changes were seen in the Cmax and AUC . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Safety and Hazards

将来の方向性

特性

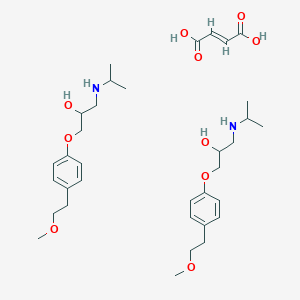

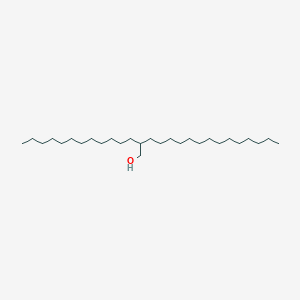

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPGNJWPCKDQZ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027711 | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metoprolol fumarate | |

CAS RN |

80274-67-5 | |

| Record name | Metoprolol fumarate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)